

Fmoc-Glu(OMe)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-Glu-OMe-OH

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This technical guide provides an in-depth overview of Fmoc-Glu(OMe)-OH (N- α -(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ -methyl ester), a critical building block for peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on suppliers, purity, and experimental protocols.

Introduction

Fmoc-Glu(OMe)-OH is a derivative of L-glutamic acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the gamma-carboxyl group is esterified with a methyl group. This strategic protection scheme is essential in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The Fmoc group provides a base-labile protecting group, which can be removed under mild conditions, while the methyl ester protects the side-chain carboxyl group.

Supplier and Purity Information

A variety of chemical suppliers offer Fmoc-Glu(OMe)-OH, typically with a purity of 97% or higher, as determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes information from several suppliers.

Supplier	Purity Specification	Analytical Method	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Aapptec Peptides	Lot-specific	Certificate of Analysis	145038-50-2	C ₂₁ H ₂₁ NO ₆	383.4
Biosynth	145038-50-2	C ₂₁ H ₂₁ NO ₆	383.39		
Chem-Impex	≥ 98%	HPLC	145038-50-2	C ₂₁ H ₂₁ NO ₆	383.36[1]
Iris Biotech GmbH	145038-50-2	C ₂₁ H ₂₁ NO ₆	383.39[2]		
Santa Cruz Biotechnology	97%	145038-50-2	C ₂₁ H ₂₁ NO ₆	383.39[3]	

Experimental Protocols

Synthesis of Fmoc-L-Glu(OMe)-OH

The following is a representative, two-step protocol for the synthesis of Fmoc-L-Glu(OMe)-OH.

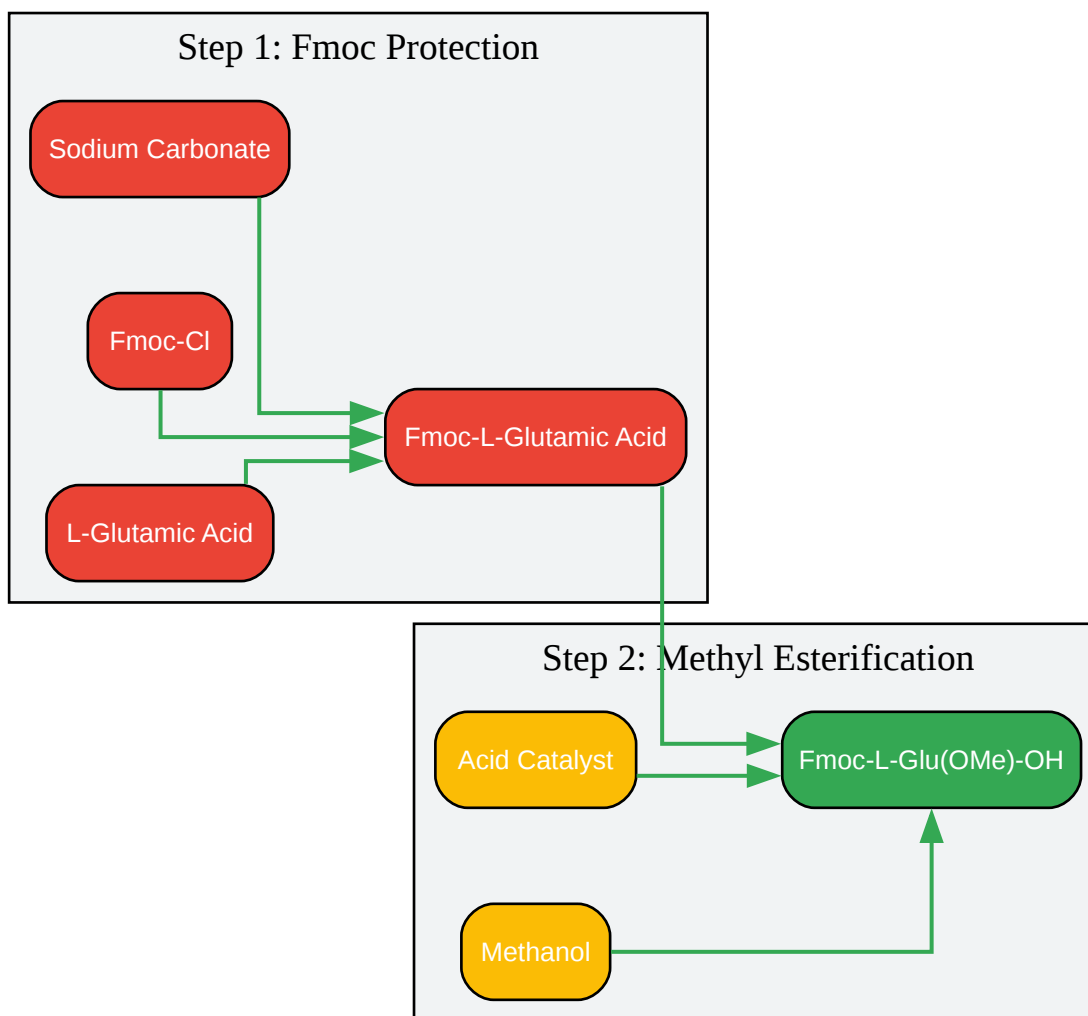
Step 1: Synthesis of Fmoc-L-Glutamic Acid

- Dissolve L-glutamic acid in a suitable aqueous base, such as a 10% sodium carbonate solution.
- Cool the solution in an ice bath.
- Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a water-miscible organic solvent (e.g., dioxane or acetone) to the stirred amino acid solution.
- Maintain the reaction at a low temperature and allow it to stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-L-glutamic acid.

- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Methyl Esterification of the γ -Carboxyl Group

- Suspend the dried Fmoc-L-glutamic acid in methanol.
- Add a catalytic amount of a suitable acid catalyst (e.g., thionyl chloride or a strong acid resin). The use of benzylidene chloride has also been reported in the synthesis of the final product.
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield pure Fmoc-L-Glu(OMe)-OH.



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A simplified workflow for the synthesis of Fmoc-L-Glu(OMe)-OH.

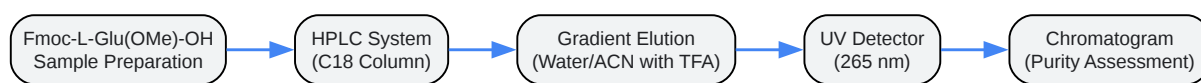
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of Fmoc-L-Glu(OMe)-OH can be assessed using reversed-phase HPLC. A general method is described below, which may require optimization for specific instrumentation and columns.

- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 265 nm.
- Injection Volume: 10 μ L.

This method is based on the general principles of separating Fmoc-protected amino acids.[4]



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A general workflow for the HPLC analysis of Fmoc-L-Glu(OMe)-OH.

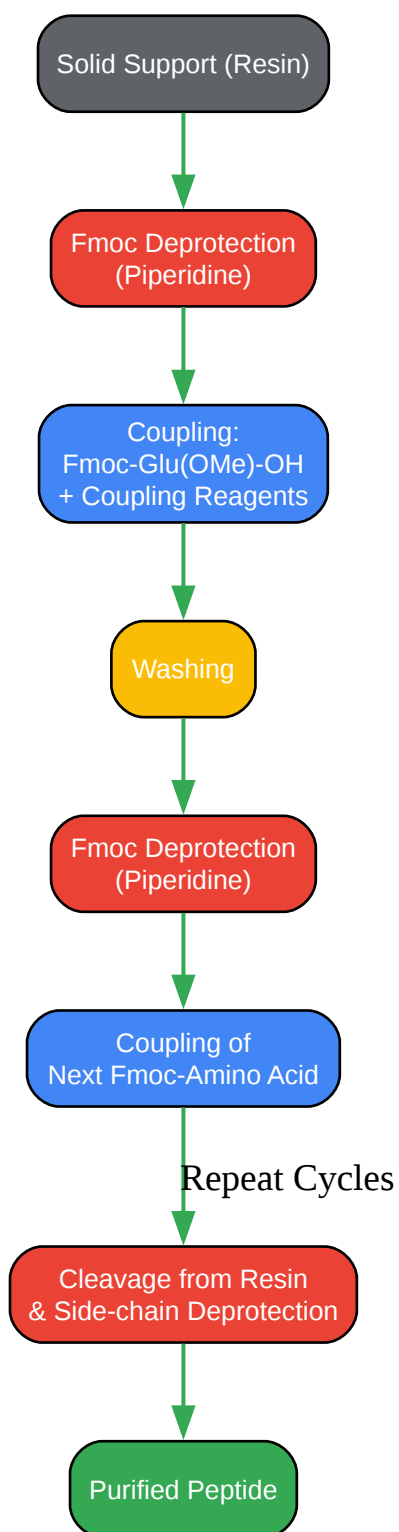
Structural Confirmation by Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

The identity and structure of Fmoc-L-Glu(OMe)-OH can be confirmed using ^1H NMR spectroscopy. The expected chemical shifts are summarized in the table below. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).

Protons	Approximate Chemical Shift (ppm)	Multiplicity
Aromatic (Fmoc)	7.20 - 7.80	Multiplet
CH (Fmoc)	4.20 - 4.40	Multiplet
CH ₂ (Fmoc)	4.10 - 4.30	Multiplet
α-CH (Glu)	4.30 - 4.50	Multiplet
β-CH ₂ (Glu)	1.90 - 2.20	Multiplet
γ-CH ₂ (Glu)	2.30 - 2.50	Multiplet
OCH ₃ (Methyl Ester)	~3.60	Singlet
NH (Amide)	5.50 - 5.80	Doublet

Application in Peptide Synthesis

Fmoc-Glu(OMe)-OH is a key reagent in solid-phase peptide synthesis for introducing a glutamic acid residue with a protected side chain.



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The role of Fmoc-Glu(OMe)-OH in a typical solid-phase peptide synthesis cycle.

This technical guide provides a foundational understanding of Fmoc-Glu(OMe)-OH for its effective use in research and development. For lot-specific purity data and detailed analytical methods, it is recommended to consult the Certificate of Analysis provided by the supplier.

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References

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